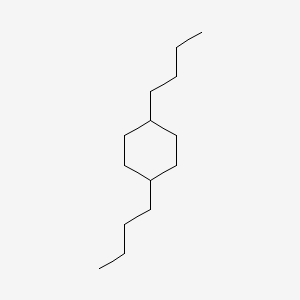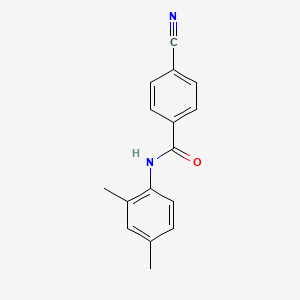
4-cyano-N-(2,4-dimethylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyano-N-(2,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C16H14N2O It is characterized by the presence of a cyano group (-CN) attached to the benzamide structure, along with two methyl groups at the 2 and 4 positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2,4-dimethylaniline. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
The reaction can be represented as follows:
4-cyanobenzoyl chloride+2,4-dimethylaniline→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to higher purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-cyano-N-(2,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
4-cyano-N-(2,4-dimethylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-cyano-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-cyano-N-(2-fluorophenyl)benzamide
- 4-cyano-N-(4-acetylphenyl)benzamide
- 4-cyano-N-(2-propynyl)benzamide
Uniqueness
4-cyano-N-(2,4-dimethylphenyl)benzamide is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
744229-40-1 |
|---|---|
Fórmula molecular |
C16H14N2O |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
4-cyano-N-(2,4-dimethylphenyl)benzamide |
InChI |
InChI=1S/C16H14N2O/c1-11-3-8-15(12(2)9-11)18-16(19)14-6-4-13(10-17)5-7-14/h3-9H,1-2H3,(H,18,19) |
Clave InChI |
ZWYNGQGUHLIKCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


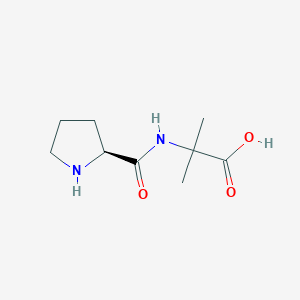
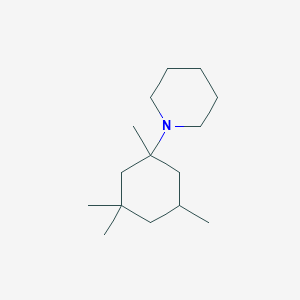
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)

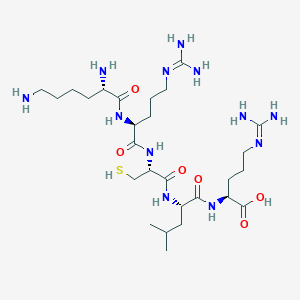
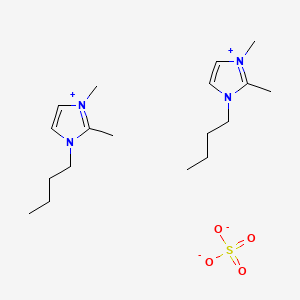
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
![1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide](/img/structure/B12537325.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
